REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].CN(C)[S:15](Cl)(=[O:17])=[O:16].[CH2:20]1[CH2:24]OC[CH2:21]1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([S:15]([CH:20]([CH3:24])[CH3:21])(=[O:17])=[O:16])[N:6]=[CH:5]2 |f:1.2|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
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0.61 g
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Type
|
reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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CN(S(=O)(=O)Cl)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL)
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Type
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ADDITION
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Details
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the mixture was diluted with ethyl acetate (250 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice with ethyl acetate (2×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CONCENTRATION
|
Details
|
The crude concentrate
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel eluting with hexanes and ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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BrC=1C=C2C=NN(C2=CC1)S(=O)(=O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |